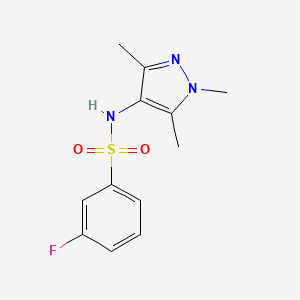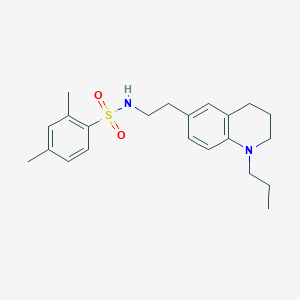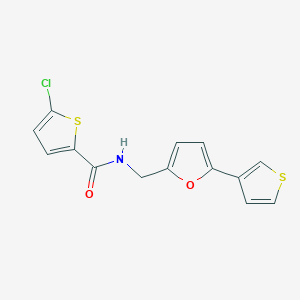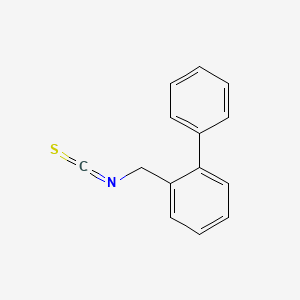
2-Phenylbenzyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzyl isothiocyanate is a chemical compound that has been studied extensively for its potential applications in various fields of research and industry. It has a molecular formula of C14H11NS and a molecular weight of 225.31 .
Synthesis Analysis
There are several methods for the synthesis of isothiocyanates, including this compound. One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the use of isocyanides, elemental sulfur, and amines, revealing that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylbenzyl group attached to an isothiocyanate group. The isothiocyanate group (-N=C=S) is a functional group in organic chemistry, and it contributes to the reactivity of the molecule.Chemical Reactions Analysis
Isothiocyanates, including this compound, are considered to be the most biologically active degradation products of glucosinolates, which are secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Aplicaciones Científicas De Investigación
Enantioselectivity and Chiral Resolution
2-Phenylbenzyl isothiocyanate and related isothiocyanates have been explored for their ability to derivatize amino acids in the study of peptide sequencing. The use of phenyl isothiocyanate in pre-column derivatization of amino acids before their enantioresolution on a vancomycin bonded chiral phase highlights its role in enhancing the resolution of chiral molecules. This application is critical for analytical chemistry, especially in the resolution of α-amino acids, indicating its potential in pharmaceutical research and development (Chen, 2003).
Nematode Control in Agriculture
Isothiocyanates, including this compound, have been studied for their potential in controlling plant-parasitic nematodes, such as Meloidogyne javanica and Tylenchulus semipenetrans. The application of isothiocyanates for nematode management in soil demonstrates their role in sustainable agricultural practices, offering a chemical-free alternative for pest control (Zasada & Ferris, 2003).
Antimicrobial Activity
The antimicrobial properties of isothiocyanates, including this compound, have been examined against various pathogens. Research into their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolated from diabetic foot-ulcer patients suggests potential applications in combating antibiotic-resistant bacteria. This antimicrobial activity indicates their significance in developing new treatment strategies for infections resistant to conventional antibiotics (Dias, Aires, & Saavedra, 2014).
Activation of Nrf2 Pathway
Isothiocyanates, including analogs of this compound, activate the Nrf2 pathway, which is involved in the cellular defense mechanism against oxidative stress. This activation suggests their potential in preventing diseases related to oxidative stress and inflammation, highlighting their importance in research focused on chronic disease prevention and management (Ernst et al., 2011).
Chemopreventive Properties
Studies on isothiocyanates, including this compound, have explored their chemopreventive properties, particularly their role in inducing apoptosis in cancer cells. The ability to trigger apoptosis in cells resistant to cytotoxic agents highlights their potential in cancer research, offering a pathway to developing novel anticancer therapies (Thomson et al., 2006).
Mecanismo De Acción
Target of Action
2-Phenylbenzyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . It can also induce apoptosis and inhibit cell cycle .
Biochemical Pathways
This compound affects various biochemical pathways. It can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of other isothiocyanates. They exhibit linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has well-defined indirect antioxidant and antitumor properties, which come as a result of its ability to regulate transcription factors, signaling pathways, cell cycle and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the antimicrobial properties of isothiocyanates are effective against the most important human pathogens, including bacteria with resistant phenotypes .
Safety and Hazards
While the specific safety data for 2-Phenylbenzyl isothiocyanate was not found, isothiocyanates in general, including phenyl isothiocyanate, are known to be hazardous. They are classified as flammable liquids, and they can cause acute toxicity if swallowed, severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Direcciones Futuras
Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, have been studied extensively for their potential applications in various fields of research and industry. They are considered to be the most biologically active degradation products of glucosinolates, and are widely used as intermediates in organic synthesis . Future research may focus on developing more efficient and safer methods for the synthesis of isothiocyanates, as well as exploring their potential applications in medicine and industry .
Propiedades
IUPAC Name |
1-(isothiocyanatomethyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOXMXDKJRDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442689-74-9 |
Source


|
| Record name | 2-Phenylbenzyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)
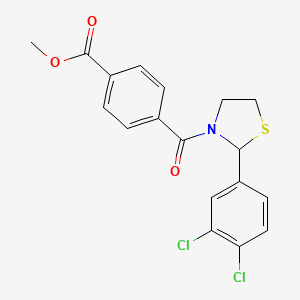
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)
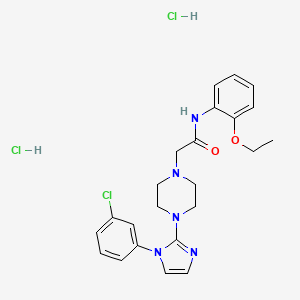

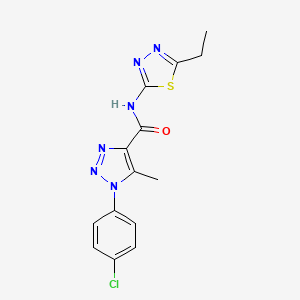
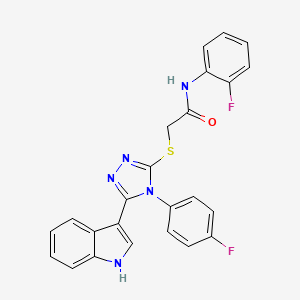
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
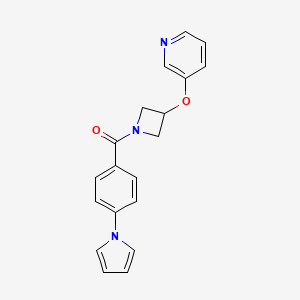
![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)
